(Cyclooctatetraene)iron tricarbonyl
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Overview
Description
(Cyclooctatetraene)iron tricarbonyl is an organoiron compound with the chemical formula C₁₁H₈FeO₃. It is an orange, diamagnetic solid that belongs to the class of (diene)Fe(CO)₃ complexes . This compound is notable for its unique structure, where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups. The compound is also known for its fluxional behavior, where the Fe(CO)₃ center migrates around the rim of the cyclooctatetraene ligand on the NMR time-scale .
Preparation Methods
(Cyclooctatetraene)iron tricarbonyl can be synthesized through various methods. One common synthetic route involves the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good purity . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Cyclooctatetraene)iron tricarbonyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iron-containing products.
Reduction: Reduction reactions can lead to the formation of different iron-carbonyl species.
Substitution: The carbonyl ligands in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Cyclooctatetraene)iron tricarbonyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and isomerization reactions.
Biology: The compound’s unique structure and reactivity make it a useful tool in studying biological processes involving iron and carbonyl groups.
Industry: It is used in the production of fine chemicals and as a precursor for other organoiron compounds.
Mechanism of Action
The mechanism by which (Cyclooctatetraene)iron tricarbonyl exerts its effects involves the coordination of the iron center to the cyclooctatetraene ligand and the carbonyl groups. This coordination allows the compound to participate in various chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
(Cyclooctatetraene)iron tricarbonyl can be compared with other similar compounds, such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene itself is not coordinated to a metal center and does not exhibit the same reactivity.
Iron pentacarbonyl: This compound contains five carbonyl ligands coordinated to an iron center, but lacks the cyclooctatetraene ligand, resulting in different chemical properties and reactivity.
Tricarbonyl(cyclooctatetraene)ruthenium: This compound is similar in structure to this compound but contains ruthenium instead of iron, leading to differences in reactivity and applications.
Properties
Molecular Formula |
C11H8FeO3 |
---|---|
Molecular Weight |
244.02 g/mol |
IUPAC Name |
carbon monoxide;cyclooctatetraene;iron |
InChI |
InChI=1S/C8H8.3CO.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;;;; |
InChI Key |
XAOCYVWRKJTXOL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=CC=C1.[Fe] |
Origin of Product |
United States |
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